5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{3-Fluoro-8-azabicyclo[321]octane-8-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core and a fluorinated azabicyclo octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the diazotization of 2-aminothiophenol followed by cyclization with sulfur-containing reagents . The fluorinated azabicyclo octane moiety is then introduced through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole core can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the azabicyclo moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This makes it useful in applications like OLEDs, where it can enhance the efficiency of light emission .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog without the fluorinated azabicyclo moiety.
5-Fluoro-2,1,3-benzothiadiazole: Similar structure but lacks the azabicyclo octane moiety.
Uniqueness
5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole is unique due to the combination of the benzothiadiazole core and the fluorinated azabicyclo octane moiety. This combination imparts unique electronic properties that are beneficial for applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-9-6-10-2-3-11(7-9)18(10)14(19)8-1-4-12-13(5-8)17-20-16-12/h1,4-5,9-11H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVKEWDLUKDJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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